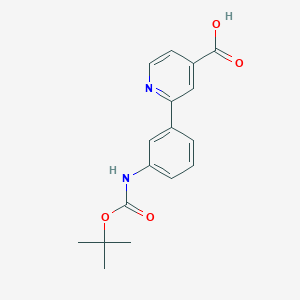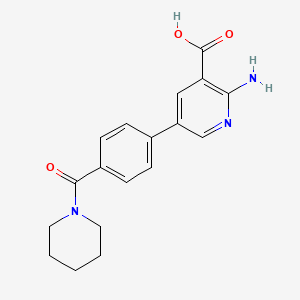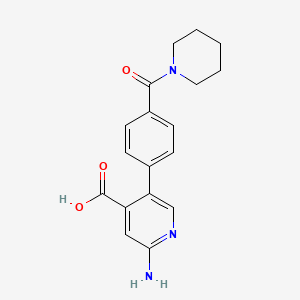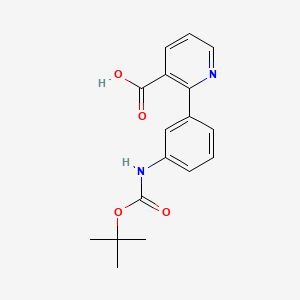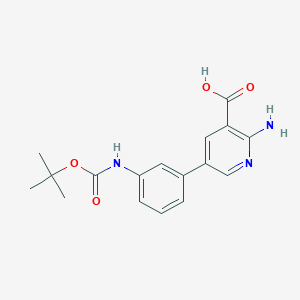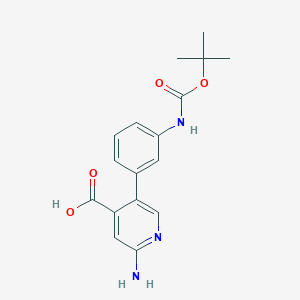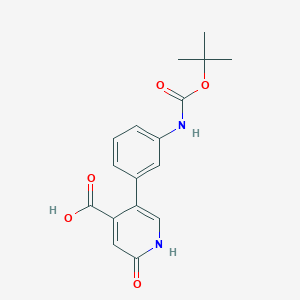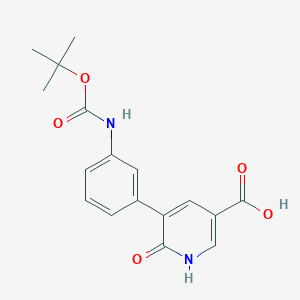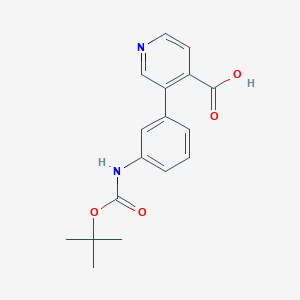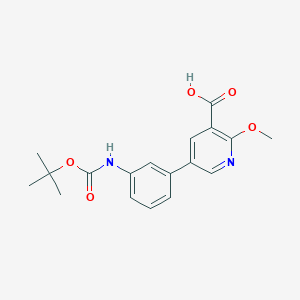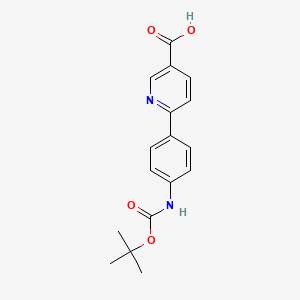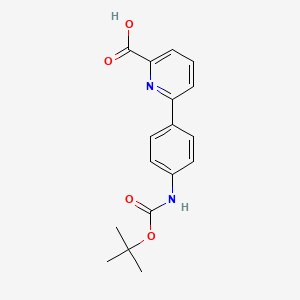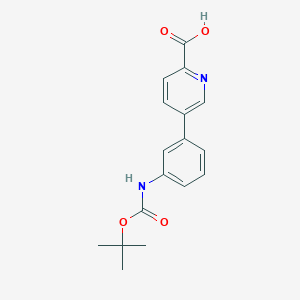
5-(3-BOC-Aminophenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-BOC-Aminophenyl)picolinic acid is an organic compound that features a picolinic acid core substituted with a 3-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Nitration of Picolinic Acid: Picolinic acid is nitrated to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (BOC) chloride to form the BOC-protected amine.
Coupling Reaction: The BOC-protected amine is then coupled with picolinic acid under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinic acid moiety.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The BOC-protected amine can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction will yield amines.
科学研究应用
5-(3-BOC-Aminophenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of picolinic acid derivatives with biological systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 5-(3-BOC-Aminophenyl)picolinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions.
相似化合物的比较
Picolinic Acid: A simpler derivative without the BOC-protected amine group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.
Uniqueness: 5-(3-BOC-Aminophenyl)picolinic acid is unique due to the presence of the BOC-protected amine group, which allows for selective deprotection and further functionalization. This makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQUPPRGFHXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
